molecular formula C15H15FN2O2 B2387074 BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate CAS No. 2288709-74-8

BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate

Cat. No.: B2387074
CAS No.: 2288709-74-8
M. Wt: 274.295
InChI Key: ZOGCDPSUOKHBLF-UHFFFAOYSA-N
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Description

Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a benzyl group, a fluoropyridine moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(3-fluoropyridin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoropyridine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is unique due to the presence of the fluorine atom in the pyridine ring. This fluorine atom enhances the compound’s stability and binding affinity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-10-17-8-6-13(14)7-9-18-15(19)20-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGCDPSUOKHBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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